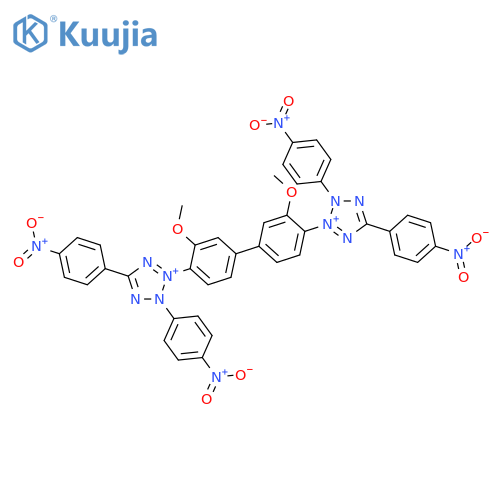Cas no 1184-43-6 (Tetranitroblue tetrazolium chloride)

1184-43-6 structure
商品名:Tetranitroblue tetrazolium chloride
CAS番号:1184-43-6
MF:C40H28Cl2N12O10
メガワット:907.630724906921
MDL:MFCD00036338
CID:40966
PubChem ID:87576232
Tetranitroblue tetrazolium chloride 化学的及び物理的性質
名前と識別子
-
- Tetranitroblue tetrazolium chloride
- 3,3'-(3,3'-Dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis[2,5-bis(p-nitrophenyl)-2H-tetrazolium] dichloride
- TNBT
- Tetranitroblue tetrazolium
- Tetranitro Blue Tetrazolium [for Biochemical Research]
- 3,3'-(3,3'-Dimethoxy-4,4'-diphenylene)bis-2,5-di(p-nitrophenyl)-2H-tetrazolium Chloride
- TETRANITRO BT
- TETRANITRO TETRAZOLIUM BLUE CHLORIDE
- TetranitroB.T.Gr
- Tetranitroblue tetrazolium (TNBT)
- TetranitroBTp.a.
- TETRANITROTETRAZOLIUM BLUE
- 3,3′-(3,3′-Dimethoxy-4,4′-biphenylene)bis[2,5-bis(p-nitrophenyl)-2H-tetrazolium chloride]
- Tetranitrotetrazolium blue chloride
- Tetranitro Blue Tetrazolium
- Tetranitro blue tetrazolium chloride
- Blue p-nitrotetrazolium chloride
- 3,3'-(3,3'-dimethoxybiphenyl-4,4'-diyl)bis[2,5-bis(4-nitrophenyl)-2h-tetrazol-3-ium] dichloride
- C40H28N12O10.2Cl
- 3,3'-(3,3'-Dimethoxy(1,1'-biphenyl)-4
- DTXSID001340653
- HY-D1193
- 2,2',5,5'-Tetrakis-p-(nitrophenyl)-3,3'-bis(3,3'-dimethoxy-4,4'-diphenylene)ditetrazolium chloride
- Tetranitroblue tetrazolium chloride, >=85% (AT)
- 1184-43-6
- EINECS 214-665-1
- 2-[4-[4-[3,5-bis(4-nitrophenyl)tetrazol-2-ium-2-yl]-3-methoxyphenyl]-2-methoxyphenyl]-3,5-bis(4-nitrophenyl)tetrazol-2-ium;chloride
- NSC 121208
- 2H-Tetrazolium, 2,2'-(3,3'-dimethoxy(1,1'-biphenyl)-4,4'-diyl)bis(3,5-bis(4-nitrophenyl)-, dichloride
- NITROBLUE MONOTETRAZOLIUM CHLORIDE
- SCHEMBL2863232
- CS-0142430
- 2,2',5,5'-Tetra-p-nitrophenyl-3,3'-(3,3'-dimethoxy-4,4'-biphenylene)ditetrazolium chloride
- 3,3'-(3,3'-Dimethoxy-4,4'-biphenylene)bis[2,5-bis(p-nitrophenyl)-2H-tetrazolium chloride]
- 2-[4-[4-[3,5-bis(4-nitrophenyl)tetrazol-2-ium-2-yl]-3-methoxyphenyl]-2-methoxyphenyl]-3,5-bis(4-nitrophenyl)tetrazol-2-ium;dichloride
- 2H-Tetrazolium, 2,2'-(3,3'-dimethoxy(1,1'-biphenyl)-4,4'-diyl)bis(3,5-bis(4-nitrophenyl)-, chloride (1:2)
- NSC-121208
- AMY27010
- T71618
- [3,3'-(3,3'-Dimethoxy-4,4'-biphenylylene)bis[2,5-bis(p-nitrophenyl)-2H-tetrazolium chloride]]
- 3,3'-(3,3'-Dimethoxy(1,1'-biphenyl)-4,4'-diyl)bis(2,5-bis(p-nitrophenyl)-2H-tetrazolium) dichloride
- MPL95XJE37
- Tetranitro Blue tetrazolium chloride hydrate
- 2,2',5,5'-Tetrakis(p-nitrophenyl)-3,3'-(3,3'-dimethoxy-4,4'-diphenylene)ditetrazolium chloride
- 2H-Tetrazolium, 3,3'-(3,3'-dimethoxy-4,4'-biphenylylene)bis[2,5-bis(p-nitrophenyl)-, dichloride
- 2H-Tetrazolium, 2,2'-(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis[3,5-bis(4-nitrophenyl)-, dichloride
- MFCD00036338
- NS00124768
- CHEMBL3856120
- 2H-Tetrazolium, 2,2'-(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis[3,5-bis(4-nitrophenyl)-, chloride (1:2)
- J-610058
- 3,3'-(3,3'-dimethoxybiphenyl-4,4'-diyl)bis(2,5-bis(4-nitrophenyl)-2H-tetrazol-3-ium) chloride
- VCESGVLABVSDRO-UHFFFAOYSA-L
- Tetranitro-BT
-
- MDL: MFCD00036338
- インチ: 1S/C40H28N12O10.2ClH/c1-61-37-23-27(7-21-35(37)47-43-39(25-3-9-31(10-4-25)49(53)54)41-45(47)29-13-17-33(18-14-29)51(57)58)28-8-22-36(38(24-28)62-2)48-44-40(26-5-11-32(12-6-26)50(55)56)42-46(48)30-15-19-34(20-16-30)52(59)60;;/h3-24H,1-2H3;2*1H/q+2;;/p-2
- InChIKey: VCESGVLABVSDRO-UHFFFAOYSA-L
- ほほえんだ: [Cl-].[Cl-].O(C([H])([H])[H])C1C([H])=C(C([H])=C([H])C=1[N+]1=NC(C2C([H])=C([H])C(=C([H])C=2[H])[N+](=O)[O-])=NN1C1C([H])=C([H])C(=C([H])C=1[H])[N+](=O)[O-])C1C([H])=C([H])C(=C(C=1[H])OC([H])([H])[H])[N+]1=NC(C2C([H])=C([H])C(=C([H])C=2[H])[N+](=O)[O-])=NN1C1C([H])=C([H])C(=C([H])C=1[H])[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 906.14300
- どういたいしつりょう: 906.142841
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 16
- 重原子数: 64
- 回転可能化学結合数: 9
- 複雑さ: 1420
- 共有結合ユニット数: 3
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 271
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: 黄色から赤土、黄褐色の粉末
- 密度みつど: 1.6400
- ゆうかいてん: ~170 °C (dec.)
- ふってん: °Cat760mmHg
- フラッシュポイント: °C
- ようかいど: Soluble in water, ethanol, methanol, N,Ndimethylformamide
- PSA: 270.92000
- LogP: 2.15320
- 最大波長(λmax): 279 nm
- ようかいせい: アルコールに可溶
Tetranitroblue tetrazolium chloride セキュリティ情報
-
記号:

- ヒント:に警告
- シグナルワード:Danger
- 危害声明: H350
- 警告文: P201,P308+P313
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 45
- セキュリティの説明: S53
- 福カードFコード:3-8-10
-
危険物標識:

- セキュリティ用語:S53
- リスク用語:R45
- 包装グループ:III
- 危険レベル:4.1
- TSCA:Yes
- ちょぞうじょうけん:2-8°C
Tetranitroblue tetrazolium chloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | T216320-500mg |
Tetranitroblue tetrazolium chloride |
1184-43-6 | 500mg |
$ 600.00 | 2022-06-03 | ||
| abcr | AB142353-1 g |
Tetranitro blue tetrazolium chloride, 96%; . |
1184-43-6 | 96% | 1g |
€312.80 | 2021-09-16 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T70240-100mg |
Tetranitroblue tetrazolium chloride |
1184-43-6 | 96% | 100mg |
¥658.0 | 2023-09-06 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | T4000-50MG |
Tetranitroblue tetrazolium chloride |
1184-43-6 | 50MG |
¥531.16 | 2022-02-22 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | T4000-500MG |
Tetranitroblue tetrazolium chloride |
1184-43-6 | 500MG |
¥2783.35 | 2022-02-22 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-208432-500mg |
Tetranitro blue tetrazolium chloride, |
1184-43-6 | 500mg |
¥1617.00 | 2023-09-05 | ||
| 1PlusChem | 1P003V7I-250mg |
Tetranitroblue tetrazolium chloride |
1184-43-6 | ≥ 90% (Assay) | 250mg |
$150.00 | 2025-02-20 | |
| eNovation Chemicals LLC | Y1264087-100mg |
Tetranitroblue tetrazolium chloride |
1184-43-6 | 96% | 100mg |
$140 | 2024-06-07 | |
| 1PlusChem | 1P003V7I-100mg |
Tetranitroblue tetrazolium chloride |
1184-43-6 | ≥ 90% (Assay) | 100mg |
$80.00 | 2025-02-20 | |
| A2B Chem LLC | AB79614-250mg |
Tetranitroblue tetrazolium chloride |
1184-43-6 | ≥ 90% (Assay) | 250mg |
$153.00 | 2024-04-20 |
Tetranitroblue tetrazolium chloride 関連文献
-
Lin Yao,Junhui He,Zhi Geng,Tingting Ren Nanoscale 2015 7 13125
-
Yunping Huang,Nannan Zheng,Zhenfeng Wang,Lei Ying,Fei Huang,Yong Cao Chem. Commun. 2017 53 1997
-
Lin Yao,Junhui He J. Mater. Chem. A 2014 2 6994
-
4. One-dimension TiO2 nanostructures: oriented attachment and application in dye-sensitized solar cellChao Chen,Jia Wang,Zhimin Ren,Guodong Qian,Zhiyu Wang CrystEngComm 2014 16 1681
-
Minghui Li,Shujuan Zhang,Yan Peng,Lu Lv,Bingcai Pan RSC Adv. 2015 5 7363
1184-43-6 (Tetranitroblue tetrazolium chloride) 関連製品
- 152840-81-8(Valine-1-13C (9CI))
- 89837-18-3(1H-INDEN-1-ONE, 2,3-DIHYDRO-6-METHOXY-4-METHYL-)
- 959240-93-8(4-Chloro-1-methyl-1H-indazol-3-amine)
- 1690890-22-2(2-Chloro-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one)
- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)
- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)
- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)
- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)
- 1782356-84-6(7-Methyl-1,2-dihydroisoquinolin-3(4H)-one)
- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1184-43-6)Tetranitroblue tetrazolium chloride

清らかである:99%
はかる:1g
価格 ($):318.0